1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene
Description
1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene is a substituted benzene derivative featuring a bromine atom at position 1, a fluorine atom at position 2, a methoxy group at position 3, and a cyclobutoxy group at position 5. Its molecular formula is C₁₁H₁₂BrFO₂, with a molecular weight of 275.09 g/mol (calculated based on substituent contributions).
Properties
Molecular Formula |
C11H12BrFO2 |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
1-bromo-5-cyclobutyloxy-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C11H12BrFO2/c1-14-10-6-8(5-9(12)11(10)13)15-7-3-2-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
ABOGAHUUYMVLBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)OC2CCC2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Methoxylation: Introduction of a methoxy group (-OCH3) to the benzene ring.
Cyclobutoxylation: Attachment of a cyclobutoxy group (-OC4H7) to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process typically includes:
Controlled temperature and pressure: To optimize reaction rates and product formation.
Use of catalysts: To enhance reaction efficiency.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Where one substituent is replaced by another.
Oxidation Reactions: Where the compound is oxidized to form new products.
Reduction Reactions: Where the compound is reduced to form new products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of new aromatic compounds with different substituents.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Steric Effects
- The cyclobutoxy group in the target compound increases steric hindrance compared to the cyclopropyl group in its analog (MW difference: 30 g/mol ) . This may reduce reactivity in nucleophilic substitution reactions but improve binding specificity in biological targets.
- Isobutoxy and trifluoromethoxy groups in introduce even greater bulk and electron-withdrawing effects, respectively, altering solubility and stability .
Electronic Effects
- Methoxy (–OCH₃) groups are electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, nitro (–NO₂) groups () are strongly electron-withdrawing, deactivating the ring and increasing oxidative stability .
- Fluorine at position 2 (target compound) vs.
Hazard Profiles
- Compounds with nitro groups (e.g., ) exhibit higher toxicity (H302: harmful if swallowed) compared to alkoxy-substituted analogs, which are generally less hazardous .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
